4-((2,4-Dioxo-3-phenylthiazolidin-5-ylidene)methyl)benzaldehyde
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Overview
Description
4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE is a complex organic compound with the molecular formula C17H11NO3S. It features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE typically involves the condensation of benzaldehyde derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a palladium-catalyzed reaction in the presence of hydrogen peroxide in alcoholic solutions . This method ensures high selectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of environmentally benign routes, such as green chemistry approaches, is also being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or esters.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of palladium catalysts.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted benzaldehydes .
Scientific Research Applications
4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Benzaldehyde derivatives: Compounds with similar benzaldehyde moieties that undergo comparable chemical reactions.
Uniqueness: 4-{[(5Z)-2,4-DIOXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZALDEHYDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H11NO3S |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-[(Z)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C17H11NO3S/c19-11-13-8-6-12(7-9-13)10-15-16(20)18(17(21)22-15)14-4-2-1-3-5-14/h1-11H/b15-10- |
InChI Key |
GHBZCTMAQQRLKD-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C=O)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C=O)SC2=O |
Origin of Product |
United States |
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